PKI-179 (hydrate) is a chemical compound recognized for its role as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, both significant components in the signaling pathways associated with cancer progression. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit key proteins involved in tumor growth and survival.
PKI-179 was developed as part of ongoing research aimed at creating effective inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in various cancers. The compound is synthesized through a series of chemical reactions that involve the modification of existing molecular frameworks to enhance its inhibitory efficacy against these targets .
PKI-179 belongs to the class of tricyclic compounds and is categorized as a small molecule inhibitor. It primarily functions by interfering with the enzymatic activity of phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for further development in cancer therapeutics .
The synthesis of PKI-179 involves several steps that utilize various organic chemistry techniques. The initial stage typically includes the condensation of specific precursors under controlled conditions, often employing solvents like dimethylformamide or dichloromethane.
The characterization of PKI-179 is performed using various spectroscopic methods, including:
The molecular structure of PKI-179 features a complex arrangement that includes multiple rings and functional groups conducive to its biological activity. The specific stereochemistry and substituents on the rings are critical for its interaction with target proteins.
Key structural data includes:
PKI-179 undergoes several chemical reactions during its synthesis, including:
The efficiency of these reactions is often monitored using Thin Layer Chromatography (TLC) to ensure completion before purification steps are taken. The final product's purity is confirmed through NMR and HRMS analysis, ensuring that no significant impurities remain .
PKI-179 exerts its pharmacological effects primarily through competitive inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. By binding to these enzymes, PKI-179 disrupts their normal function, leading to reduced cell proliferation and survival signals in cancer cells.
Molecular docking studies have elucidated specific interactions between PKI-179 and active sites on both target proteins:
Relevant analyses such as Infrared Spectroscopy (IR) provide additional insights into functional groups present within the compound, confirming the presence of characteristic bonds associated with its structure .
PKI-179 has significant potential applications in scientific research, particularly in studying cancer biology. Its ability to inhibit key signaling pathways makes it a valuable tool for:
PKI-179 (chemical name: 1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea) is a low-molecular-weight triazinyl-phenyl-pyridinylurea compound classified as a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor [1] [6]. It belongs to the chemical class of mono-morpholino 1,3,5-triazine derivatives, designed through structural optimization of earlier lead compounds like PKI-587. This optimization involved replacing one bis-morpholine group with a 3-oxa-8-azabicyclo[3.2.1]octane moiety, reducing molecular weight while retaining target affinity [3]. The compound exhibits potent enzymatic inhibition, with half-maximal inhibitory concentration (IC50) values of 8 nM (PI3Kα), 24 nM (PI3Kβ), 74 nM (PI3Kγ), 77 nM (PI3Kδ), and 0.42 nM (mTOR) [1] [7]. Notably, it maintains efficacy against oncogenic PI3Kα mutants E545K (IC50 = 14 nM) and H1047R (IC50 = 11 nM), which are frequently observed in solid tumors [5] [7].
Table 1: Inhibitory Profile of PKI-179
Target | IC50 (nM) | Biological Significance |
---|---|---|
mTOR | 0.42 | Key regulator of cell growth/proliferation |
PI3Kα | 8 | Frequently mutated in cancers (e.g., breast, colorectal) |
PI3Kβ | 24 | Involved in PTEN-deficient cancers |
PI3Kδ | 77 | Role in hematologic malignancies |
PI3Kγ | 74 | Immune cell signaling |
PI3Kα E545K Mutant | 14 | Oncogenic mutant form of PI3Kα |
PI3Kα H1047R Mutant | 11 | Hyperactivating mutant form of PI3Kα |
The therapeutic relevance in oncology stems from its ability to simultaneously block PI3K and mTOR nodes in the PI3K/AKT/mTOR pathway—a signaling cascade hyperactivated in numerous cancers. By inhibiting this axis, PKI-179 disrupts critical oncogenic processes:
Hydrate forms of active pharmaceutical ingredients (APIs) like PKI-179 involve the incorporation of water molecules into the crystalline lattice. While the specific hydrate structure of PKI-179 hydrate (CAS 1197160-28-3 hydrate) is not fully elucidated in the literature, hydrates generally serve critical roles in pharmaceutical development [9]:
Table 2: Molecular Properties of PKI-179
Property | Value | Implications for Hydrate Development |
---|---|---|
Molecular Formula | C25H28N8O3 | Polarity facilitates water molecule incorporation |
Molecular Weight | 488.54 g/mol | Moderate size supports crystal lattice flexibility |
LogP | 2.4–3.8 (predicted) | Balanced hydrophilicity favors hydrate formation |
Melting Point | Not reported | Hydrates typically have lower melting points |
Solubility (DMSO) | 100 mg/mL | Enables stock solutions for in vitro studies |
Solubility (Water) | Low (requires solubilizers) | Hydrate form may improve aqueous kinetics |
Development of the hydrate form addresses key formulation challenges:
ConclusionPKI-179 exemplifies a rationally designed dual PI3K/mTOR inhibitor with potent enzymatic and cellular activity against oncogenic targets. Its development, including exploration of hydrate forms, underscores strategies to optimize pharmacokinetics and drug-like properties for oncology therapeutics. Further research into the hydrate-specific attributes of PKI-179 could refine its clinical formulation.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0